ethyl {1-[(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]-3-oxo-2-piperazinyl}acetate
Description
Ethyl {1-[(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]-3-oxo-2-piperazinyl}acetate is a structurally complex molecule comprising a fused furochromene core, a 3-oxo-piperazine ring, and an ethyl acetate ester group.
Synthetic routes for this compound likely involve multi-step reactions, including the formation of the furochromene core via cyclization, followed by acetylation and piperazine functionalization. Its structural complexity suggests applications in drug discovery, particularly in targeting enzymes or receptors influenced by fused heterocycles and nitrogen-containing scaffolds .
Properties
Molecular Formula |
C23H24N2O7 |
|---|---|
Molecular Weight |
440.4 g/mol |
IUPAC Name |
ethyl 2-[1-[2-(3,5-dimethyl-7-oxofuro[3,2-g]chromen-6-yl)acetyl]-3-oxopiperazin-2-yl]acetate |
InChI |
InChI=1S/C23H24N2O7/c1-4-30-21(27)9-17-22(28)24-5-6-25(17)20(26)8-16-13(3)15-7-14-12(2)11-31-18(14)10-19(15)32-23(16)29/h7,10-11,17H,4-6,8-9H2,1-3H3,(H,24,28) |
InChI Key |
DEQCDKQGQNKASV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1C(=O)NCCN1C(=O)CC2=C(C3=C(C=C4C(=C3)C(=CO4)C)OC2=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl {1-[(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]-3-oxo-2-piperazinyl}acetate typically involves multi-step organic reactions. One common method involves the condensation of 3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl acetic acid with ethyl piperazine-2-carboxylate under acidic conditions. The reaction is usually carried out in a solvent such as acetonitrile or ethanol, with a catalyst like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the compound.
Chemical Reactions Analysis
Types of Reactions
Ethyl {1-[(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]-3-oxo-2-piperazinyl}acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the ketone groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where nucleophiles like amines or thiols replace the existing substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Ethyl {1-[(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]-3-oxo-2-piperazinyl}acetate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural properties.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ethyl {1-[(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]-3-oxo-2-piperazinyl}acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
To contextualize the unique properties of ethyl {1-[(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]-3-oxo-2-piperazinyl}acetate, we compare it with compounds sharing core structural motifs:
Piperazine Derivatives with Varied Substituents
Furochromene-Containing Analogues
| Compound Name | Structural Features | Key Differences | Biological Implications | Reference |
|---|---|---|---|---|
| N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide | Furochromene + dimethoxyphenyl group | Amide linkage instead of piperazine | Enhanced aromatic stacking; potential kinase inhibition | |
| N-[2-(Dimethylamino)ethyl]-2-{4-[(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]-1-piperazinyl}acetamide | Dimethylaminoethyl group + piperazine | Additional amino group increases basicity | Improved solubility; potential for ion-channel modulation |
Ester Variants
| Compound Name | Structural Features | Key Differences | Biological Implications | Reference |
|---|---|---|---|---|
| Methyl 2-(3-oxo-2-piperazinyl)acetate | Methyl ester + piperazine | Smaller ester group | Faster metabolic hydrolysis; shorter half-life | |
| Pentyl 2-(3-oxo-2-piperazinyl)acetate | Pentyl ester + piperazine | Longer alkyl chain | Increased lipophilicity; slower clearance |
Research Findings and Functional Insights
Furochromene Contribution : The 3,5-dimethyl-7-oxo-furochromene core confers UV stability and π-π stacking capability, which may enhance binding to aromatic residues in protein targets (e.g., kinases or cytochrome P450 enzymes) .
Piperazine Flexibility : The 3-oxo-piperazine ring introduces conformational adaptability, enabling interactions with diverse biological targets. Comparative studies show that fluorinated or thioamide-modified piperazines exhibit distinct binding affinities .
Ester Group Impact : Ethyl esters balance lipophilicity and metabolic stability. Methyl esters are rapidly cleaved in vivo, while pentyl derivatives may accumulate in fatty tissues .
Data Tables for Key Parameters
Molecular Properties
<sup>*</sup>logP values estimated via computational models.
Biological Activity
Ethyl {1-[(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]-3-oxo-2-piperazinyl}acetate is a compound of interest due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article reviews the synthesis, biological activities, and therapeutic potentials of this compound based on diverse research findings.
1. Chemical Structure and Synthesis
The molecular formula of this compound is , with a molecular weight of approximately 354.4 g/mol. The compound features a piperazine ring linked to a furochromone moiety, which is significant for its biological properties.
Synthesis Overview
The synthesis of this compound typically involves multi-step reactions that incorporate various reagents to form the desired furochromone and piperazine derivatives. A common method includes the reaction of appropriate acylating agents with piperazine derivatives under controlled conditions to yield the target ester.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds related to furochromones. For instance, derivatives similar to this compound have shown significant cytotoxic effects against various cancer cell lines:
| Cell Line | IC50 (µM) | Activity |
|---|---|---|
| Hepatocellular carcinoma | <10 | Strong cytotoxicity |
| Breast cancer (MCF-7) | <10 | Effective in slowing tumor progression |
| Colon cancer (HCT116) | <10 | Significant inhibition |
These findings suggest that the compound may interfere with cellular processes critical for tumor growth and survival.
Neuropharmacological Effects
Furochromone derivatives have also been investigated for their neuropharmacological effects. Some studies indicate that these compounds exhibit anticonvulsant activity:
| Test Type | Active Compounds | Protection Rate |
|---|---|---|
| Pentylenetetrazole induced seizures | 1c, 2b, 5a | 100% at 300 mg/kg |
| Maximal electric shock induced seizures | 1c, 2b, 5a | Significant latency increase |
This suggests that this compound may have therapeutic potential in treating epilepsy or other seizure disorders.
The mechanisms by which this compound exerts its biological effects are still under investigation. However, several hypotheses include:
- Inhibition of Kinases : Similar compounds have been shown to inhibit key kinases involved in cancer cell signaling pathways.
- Modulation of Neurotransmitter Systems : The presence of the piperazine moiety may interact with neurotransmitter receptors, influencing neuronal excitability.
- Induction of Apoptosis : Evidence suggests that furochromone derivatives can trigger apoptosis in cancer cells through various pathways.
4. Case Studies and Research Findings
A notable case study involved screening a library of compounds for anticancer activity using multicellular spheroids as a model system. This compound demonstrated promising results against multiple cancer types with low toxicity profiles in preliminary tests .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
